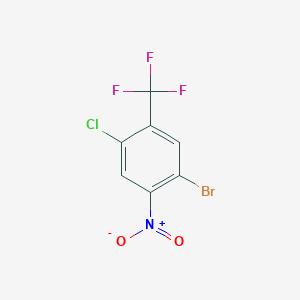
1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene
Overview
Description
1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H2BrClF3NO2 . It has a molecular weight of 304.45 . The compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H2BrClF3NO2/c8-4-1-3(7(10,11)12)5(9)2-6(4)13(14)15/h1-2H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a melting point range of 58 - 60 degrees Celsius .Scientific Research Applications
Organic Synthesis
1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene: is a versatile building block in organic synthesis. Its reactivity profile allows it to undergo various chemical transformations, making it valuable for constructing complex molecular architectures. For instance, the bromine atom can participate in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl compounds . The nitro group can be reduced to an amine, providing a functional handle for further derivatization.
Safety and Hazards
Safety data indicates that exposure to this compound should be avoided. If inhaled or ingested, medical attention should be sought immediately. In case of skin or eye contact, the area should be washed with plenty of water and a doctor should be consulted . The compound should be stored and handled with appropriate safety equipment .
properties
IUPAC Name |
1-bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF3NO2/c8-4-1-3(7(10,11)12)5(9)2-6(4)13(14)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXWQBVLBUBRPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)[N+](=O)[O-])Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)
![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)





![Benzyl N-[(butylcarbamoyl)methyl]carbamate](/img/structure/B1290401.png)
![Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1290403.png)
![6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B1290404.png)



